1-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one
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Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one is a complex organic compound characterized by its unique structural features, including trifluoromethyl and bromophenyl groups
Preparation Methods
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, such as 3,5-bis(trifluoromethyl)benzene and 4-bromobenzene derivatives. These intermediates undergo a series of reactions, including Friedel-Crafts acylation, cyclization, and functional group transformations, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromophenyl group can participate in halogen bonding, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one stands out due to its unique combination of trifluoromethyl and bromophenyl groups. Similar compounds include:
1-(3,5-Bis(trifluoromethyl)phenyl)-2-phenyl-6,6-dimethyl-5,6,7-trihydroindol-4-one: Lacks the bromophenyl group, resulting in different reactivity and binding properties.
1-(3,5-Dimethylphenyl)-2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one: Lacks the trifluoromethyl groups, affecting its lipophilicity and stability.
1-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-chlorophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one: Contains a chlorophenyl group instead of bromophenyl, leading to different halogen bonding interactions.
These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2-(4-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrF6NO/c1-22(2)11-20-18(21(33)12-22)10-19(13-3-5-16(25)6-4-13)32(20)17-8-14(23(26,27)28)7-15(9-17)24(29,30)31/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSWLGOCJMCCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=C(C=C4)Br)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrF6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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